6-Ethoxyquinolin-4-ol

Description

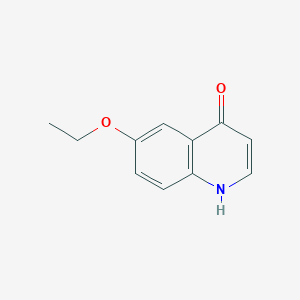

Structure

3D Structure

Properties

IUPAC Name |

6-ethoxy-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-14-8-3-4-10-9(7-8)11(13)5-6-12-10/h3-7H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIECPAIJDHEXAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352224 | |

| Record name | 6-ethoxyquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303121-11-1 | |

| Record name | 6-Ethoxy-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303121-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-ethoxyquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 303121-11-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 6-Ethoxyquinolin-4-ol

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Foreword: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a fusion of benzene and pyridine, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic and structural features have made it a cornerstone in the development of therapeutic agents targeting a vast array of human diseases, including cancer, malaria, and microbial infections.[1][2][3] Quinoline derivatives exhibit a remarkable diversity of biological activities, a testament to the scaffold's ability to be chemically modified to fine-tune its pharmacological profile.[2][3] This guide focuses on a specific, yet promising, derivative: 6-Ethoxyquinolin-4-ol. By delving into its fundamental properties, from synthesis to its predicted biological context, we aim to provide a foundational resource for researchers looking to explore the potential of this and related compounds in their drug discovery programs.

Molecular Identity and Physicochemical Landscape

Understanding the fundamental identity and properties of a compound is the bedrock of all subsequent research. 6-Ethoxyquinolin-4-ol is a distinct molecule within the vast quinoline family, characterized by an ethoxy group at the C6 position and a hydroxyl group at the C4 position.

Chemical Structure and Tautomerism

A critical feature of 4-hydroxyquinolines is their existence in a tautomeric equilibrium with the corresponding 4-quinolone form. Spectroscopic and crystallographic studies of analogous compounds confirm that the keto form, 6-ethoxy-1H-quinolin-4-one , is predominantly favored in both solid and solution states due to the stability conferred by the amide-like functionality.[4][5]

Figure 1: Tautomeric Equilibrium

Caption: Keto-enol tautomerism of 6-Ethoxyquinolin-4-ol.

Core Identifiers and Computed Properties

| Property | Value | Source |

| CAS Number | 303121-11-1 | [6][7] |

| Molecular Formula | C₁₁H₁₁NO₂ | [7] |

| Molecular Weight | 189.21 g/mol | [7] |

| IUPAC Name | 6-ethoxy-1H-quinolin-4-one | [8] |

| Synonyms | 4-Quinolinol, 6-ethoxy- | [7] |

| Predicted XLogP3 | 1.9 | [8] |

| Predicted H-Bond Donors | 1 | [8] |

| Predicted H-Bond Acceptors | 3 | [8] |

Synthesis and Characterization

The synthesis of the quinolin-4-one core is well-established, with the Gould-Jacobs reaction being a classic and highly adaptable method. This approach provides a reliable pathway to 6-Ethoxyquinolin-4-ol from commercially available starting materials.

Recommended Synthetic Pathway: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust thermal cyclization process ideal for producing 4-hydroxyquinoline derivatives.[9] The strategic choice of this pathway is based on its effectiveness with anilines bearing electron-donating groups, such as the 4-ethoxyaniline required for this synthesis.[10] The reaction proceeds through three key stages: condensation, thermal cyclization, and finally, hydrolysis followed by decarboxylation.

Figure 2: Gould-Jacobs Synthesis Workflow

Caption: The Gould-Jacobs reaction pathway for synthesizing 6-Ethoxyquinolin-4-ol.

Detailed Experimental Protocol (Adapted from Gould-Jacobs)

This protocol is a representative method adapted from established procedures for the Gould-Jacobs reaction.[10] Researchers should perform their own risk assessments and optimization.

-

Condensation: Combine 4-ethoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) in a round-bottom flask. Heat the mixture with stirring at 120-130°C for 2 hours. Monitor the reaction by TLC. The ethanol byproduct can be removed under reduced pressure.

-

Cyclization: To the crude intermediate from Step 1, add a high-boiling inert solvent (e.g., Dowtherm A or diphenyl ether). Heat the mixture to approximately 250°C. The high temperature is critical to overcome the energy barrier for the 6-electron electrocyclization.[10] Maintain this temperature for 20-30 minutes until cyclization is complete (monitored by TLC).

-

Hydrolysis (Saponification): Cool the reaction mixture and cautiously dilute with a solvent like toluene. Add an aqueous solution of sodium hydroxide (e.g., 10% w/v) and reflux for 1-2 hours to hydrolyze the ester.

-

Decarboxylation & Isolation: After cooling, separate the aqueous layer. Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) until precipitation is complete. The resulting solid is the carboxylic acid intermediate. Filter the solid, wash with cold water, and dry. Place the dried solid in a flask and heat it carefully above its melting point until the evolution of CO₂ ceases. The crude 6-Ethoxyquinolin-4-ol can then be purified by recrystallization from a suitable solvent like ethanol.

Predicted Spectroscopic Profile

While specific experimental spectra for 6-Ethoxyquinolin-4-ol are not publicly cataloged, its structure allows for the confident prediction of its key spectroscopic features. This is an essential exercise for confirming the identity of the synthesized product.

| Spectroscopy | Predicted Features | Rationale |

| ¹H NMR | ~1.4 ppm (t, 3H) , ~4.1 ppm (q, 2H) : Ethoxy group (CH₃ and OCH₂).~6.0-6.5 ppm (d, 1H) , ~7.2-8.0 ppm (m, 3H) : Quinoline ring protons.~11-12 ppm (br s, 1H) : N-H proton of the keto tautomer. | The ethoxy group shows a characteristic triplet-quartet pattern. Aromatic protons appear in the typical downfield region. The acidic N-H proton of the quinolone form will be a broad singlet at a very downfield chemical shift. |

| ¹³C NMR | ~15 ppm : Ethoxy -CH₃.~64 ppm : Ethoxy -OCH₂.~100-145 ppm : Aromatic and quinoline carbons.~160 ppm : C6-O carbon.~175-180 ppm : C4=O carbonyl carbon. | The chemical shifts are based on standard values for ethoxy groups, aromatic systems, and the highly deshielded carbonyl carbon characteristic of the quinolone form.[4] |

| IR Spectroscopy | ~3200-2800 cm⁻¹ (broad) : N-H and C-H stretching.~1650-1630 cm⁻¹ (strong) : C=O stretching (amide I band).~1600-1450 cm⁻¹ : C=C aromatic ring stretching.~1250-1200 cm⁻¹ : Aryl-O-C stretching (from ethoxy group). | The dominant C=O stretch confirms the keto tautomer's prevalence. The broad N-H stretch is also characteristic of the quinolone form. |

| Mass Spectrometry | m/z ~189 : Molecular ion peak [M]⁺.m/z ~161 : Loss of ethylene (-C₂H₄) from the ethoxy group.m/z ~146 : Loss of the full ethoxy radical (-•OC₂H₅). | The molecular ion peak confirms the molecular weight. Fragmentation is predicted to occur primarily at the ether linkage, a common fragmentation pathway. |

Biological Activity and Drug Development Context

Direct experimental data on the biological activity of 6-Ethoxyquinolin-4-ol is sparse in the public domain. However, by examining structure-activity relationship (SAR) studies of closely related analogues, we can build an informed hypothesis about its potential therapeutic applications.

Structure-Activity Relationship (SAR) Insights

The quinolin-4-one core is a known pharmacophore for a range of activities, including antibacterial and anticancer effects.[11][12] The nature and position of substituents on the quinoline ring are critical determinants of both potency and selectivity.

-

The C6 Position: Substitution at the C6 position is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of quinoline-based drugs.[2] Electron-donating groups, such as alkoxy groups (methoxy, ethoxy), have been incorporated into various quinoline derivatives. For example, in some series of anticancer quinolines, 6,7-dialkoxy substitution is a feature of potent compounds.[1]

-

Antibacterial Potential: The quinolone scaffold is famously associated with antibacterial agents that target bacterial DNA gyrase and topoisomerase IV. While the classic fluoroquinolones require a C3-carboxylic acid group for this mechanism, the broader quinolin-4-one class has shown antibacterial activity through various pathways.[13] Studies on 6-hydroxy and 6-methoxy substituted 4-aminoquinolines have reported slight antibacterial activity, suggesting the 6-alkoxy scaffold is compatible with antimicrobial action.[14]

-

Anticancer Potential: Numerous quinoline derivatives exhibit anticancer activity by inducing apoptosis, causing cell cycle arrest, or inhibiting key signaling pathways.[3][15] The substitution pattern on the quinoline ring dictates the specific mechanism and potency against different cancer cell lines.[4] It is plausible that 6-Ethoxyquinolin-4-ol could serve as a precursor or fragment for more complex molecules with antiproliferative properties.

Figure 3: General Mechanism of Action for Quinolone Antibiotics

Caption: Inhibition of bacterial DNA replication by quinolone-class compounds.

Protocol for Evaluating Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

To empirically determine the antibacterial potential of 6-Ethoxyquinolin-4-ol, a broth microdilution MIC assay is the gold standard.[16][17] This method determines the lowest concentration of an agent that inhibits the visible growth of a microorganism. The following is a generalized protocol based on CLSI guidelines.[18]

-

Preparation of Inoculum:

-

Culture the test bacterium (e.g., Staphylococcus aureus) on an appropriate agar plate overnight.

-

Select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension to achieve a final inoculum concentration of ~5 x 10⁵ CFU/mL in the test wells.[17]

-

-

Preparation of Microtiter Plate:

-

Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.

-

Prepare a stock solution of 6-Ethoxyquinolin-4-ol in a suitable solvent (e.g., DMSO).

-

In the first well, add 50 µL of the compound stock solution to create the highest test concentration.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 50 µL from the last well.

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours.[17]

-

-

Determination of MIC:

-

After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

-

Figure 4: Workflow for Broth Microdilution MIC Assay

Caption: Step-by-step workflow for determining Minimum Inhibitory Concentration (MIC).

Safety and Handling

Based on the Safety Data Sheet (SDS) for 6-Ethoxyquinolin-4-ol, the compound is classified with specific hazards that require careful handling in a laboratory setting.[19]

-

Hazard Classification:

-

Precautionary Measures:

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[19]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[19]

-

Avoid ingestion and inhalation. Handle in a well-ventilated area or chemical fume hood.

-

Wash hands thoroughly after handling.

-

Conclusion and Future Directions

6-Ethoxyquinolin-4-ol is a readily synthesizable derivative of the quinoline scaffold. While its specific biological activities are not yet deeply explored in public literature, its structural features place it within a class of compounds known for broad therapeutic potential, particularly in the realms of antimicrobial and anticancer research. The ethoxy group at the C6 position provides a key point for SAR studies, potentially influencing the compound's absorption, distribution, metabolism, and target engagement.

This guide provides the foundational chemical knowledge and key experimental frameworks necessary for researchers to begin investigating this compound. Future work should focus on the empirical validation of its predicted physicochemical and spectroscopic properties, followed by a systematic screening of its biological activities. Elucidating its specific molecular targets will be crucial in determining its true potential as a lead compound or a valuable chemical probe in drug discovery.

References

-

Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

-

Comprehensive Organic Name Reactions and Reagents. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 839319, 8-Methoxy-6-methylquinolin-4-ol. Retrieved from [Link]

-

Biotage. (n.d.). Application Note AN056: Gould-Jacobs Quinoline-forming Reaction. Retrieved from [Link]

-

Gach-Janczak, K., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(1). [Link]

-

Thakare, V. G., et al. (2022). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. Scientific Reports, 12(1), 18882. [Link]

-

Angene Chemical. (n.d.). Safety Data Sheet: 6-Ethoxyquinolin-4-ol. Retrieved from [Link]

-

Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

- Tang, Q., et al. (2016). Discovery of a series of '6,7-disubstituted-4-phenoxyquinoline' derivatives as antitumor agents. European Journal of Medicinal Chemistry, 124, 575-587. (Reference derived from abstract, specific URL not provided in search results)

-

Clinical and Laboratory Standards Institute. (2023). M100: Performance Standards for Antimicrobial Susceptibility Testing, 33rd ed.. (General reference to CLSI standards). Retrieved from [Link]

-

Clinical & Laboratory Standards Institute. (n.d.). Home Page. Retrieved from [Link]

-

Tamma, P. D., et al. (2023). IDSA 2023 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Infectious Diseases Society of America. (General reference to clinical guidelines). Retrieved from [Link]

-

Thakare, V. G., et al. (2022). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. Scientific Reports, 12, 18882. [Link]

-

Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. NeuroQuantology, 20(10), 2408-2427. [Link]

-

ResearchGate. (2018). (PDF) Tautomerism of 4-Hydroxy-4(1H) quinolon. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. 76(2), 114-124. [Link]

-

Strekowski, L., et al. (1999). Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. Bioorganic & Medicinal Chemistry Letters, 9(13), 1819-24. [Link]

-

Kim, J., et al. (2017). Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. Organic Chemistry Frontiers, 4(6), 1145-1151. [Link]

-

de Souza, T. B., et al. (2022). Evaluation of Biological Activities of Quinone-4-oxoquinoline Derivatives against Pathogens of Clinical Importance. Current Medicinal Chemistry, 29(30), 5035-5049. [Link]

-

Gach-Janczak, K., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(1), 130. [Link]

-

Meyer, T., et al. (2001). Synthesis and antibacterial activity of 5- and 6-hydroxy substituted 4-aminoquinolines and derivatives. Pharmazie, 56(9), 691-5. [Link]

-

ResearchGate. (n.d.). Structure–activity relationship of quinoline derivative VI‐77. Retrieved from [Link]

-

Lee, S., et al. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). International Journal of Molecular Sciences, 24(19), 14665. [Link]

-

CP Lab Safety. (n.d.). 6-Ethoxyquinolin-4-ol, 97%+ Purity, C11H11NO2, 5 grams. Retrieved from [Link]

-

XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 303121-11-1. Retrieved from [Link]

-

Pharmacy 180. (n.d.). 4-Substituted Quinolines: Structure Activity Relationship. Retrieved from [Link]

-

ResearchGate. (n.d.). Structural–activity relationship (SAR) of 4-quinolone derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3293, Ethoxyquin. Retrieved from [Link]

-

Al-Salahi, R., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(20), 6825. [Link]

-

Martínez-Pabón, M. C., et al. (2023). Evaluation of Antibacterial and Antibiofilm Properties of Phenolics with Coumarin, Naphthoquinone and Pyranone Moieties Against Foodborne Microorganisms. Antibiotics, 12(7), 1149. [Link]

-

Ortiz, A., et al. (2022). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules, 27(21), 7236. [Link]

-

ResearchGate. (n.d.). Antioxidant Activity of Alkoxy derivatives of (Quinoline-4-YLTHIO)CARBOXYLIC ACIDS. Retrieved from [Link]

-

Marchese, A., et al. (2022). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 11(13), 1966. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 839319, 8-Methoxy-6-methylquinolin-4-ol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11374, 6-Hydroxyquinoline. Retrieved from [Link]

-

Yakan, H., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Marmara Pharmaceutical Journal, 24(4), 459-468. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14860, 6-Methoxyquinoline. Retrieved from [Link]

Sources

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 2. Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. neuroquantology.com [neuroquantology.com]

- 4. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (R)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol 2-hydroxypropane-1,2,3-tricarboxylate | C26H32N2O9 | CID 25137743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. angenechemical.com [angenechemical.com]

- 7. calpaclab.com [calpaclab.com]

- 8. 8-Methoxy-6-methylquinolin-4-ol | C11H11NO2 | CID 839319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. microbe-investigations.com [microbe-investigations.com]

- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Evaluation of Biological Activities of Quinone-4-oxoquinoline Derivatives against Pathogens of Clinical Importance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and antibacterial activity of 5- and 6-hydroxy substituted 4-aminoquinolines and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 19. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 6-Ethoxyquinolin-4-ol: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 6-Ethoxyquinolin-4-ol (CAS Number: 303121-11-1), a member of the quinolin-4-ol class of heterocyclic compounds. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. This document details the chemical identity, a robust synthetic pathway, predicted physicochemical properties, and the prospective biological significance of 6-Ethoxyquinolin-4-ol, drawing upon data from closely related analogues to provide a thorough understanding for research and development applications.

Chemical Identity and Structure

6-Ethoxyquinolin-4-ol is a quinoline derivative characterized by an ethoxy group at the 6-position and a hydroxyl group at the 4-position of the quinoline ring. This substitution pattern influences the molecule's electronic properties and, consequently, its chemical reactivity and biological activity.

Table 1: Chemical Identification of 6-Ethoxyquinolin-4-ol

| Identifier | Value | Source |

| CAS Number | 303121-11-1 | |

| Molecular Formula | C₁₁H₁₁NO₂ | |

| Molecular Weight | 189.21 g/mol | |

| IUPAC Name | 6-ethoxyquinolin-4-ol | |

| Canonical SMILES | CCOCc1ccc2c(c1)nccc2O | |

| InChI Key | SIECPAIJDHEXAF-UHFFFAOYSA-N |

The structure of 6-Ethoxyquinolin-4-ol features a bicyclic aromatic system containing a nitrogen atom. The presence of the hydroxyl group at the 4-position allows for keto-enol tautomerism, where it can exist in equilibrium with its keto form, 6-ethoxy-1,4-dihydroquinolin-4-one. The ethoxy group at the 6-position is an electron-donating group, which can influence the molecule's reactivity in electrophilic aromatic substitution reactions and its interaction with biological targets.

Synthesis of 6-Ethoxyquinolin-4-ol: The Gould-Jacobs Reaction

A reliable and well-established method for the synthesis of 4-hydroxyquinolines is the Gould-Jacobs reaction. This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization. For the synthesis of 6-Ethoxyquinolin-4-ol, the logical starting material is 4-ethoxyaniline.

The causality behind this choice of reaction lies in its efficiency and regioselectivity for the formation of the 4-hydroxyquinoline core. The reaction proceeds through a series of well-understood steps, making it a predictable and adaptable method for generating a library of substituted quinolin-4-ols.

An In-Depth Technical Guide to the Synthesis of 6-Ethoxyquinolin-4-ol: Pathways and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Ethoxyquinolin-4-ol is a key heterocyclic scaffold with significant interest in medicinal chemistry and materials science. Its synthesis is primarily achieved through well-established cyclization reactions, namely the Gould-Jacobs reaction and the Conrad-Limpach-Knorr synthesis. This technical guide provides a comprehensive overview of these synthetic pathways, delving into the underlying reaction mechanisms, experimental considerations, and optimization strategies. Detailed, field-proven protocols are presented, supported by mechanistic diagrams and comparative data to offer researchers and drug development professionals a thorough understanding and practical framework for the synthesis of this important quinolone derivative.

Introduction: The Significance of the 6-Ethoxyquinolin-4-ol Moiety

The quinolin-4-one core structure is a privileged scaffold in drug discovery, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including antibacterial, antimalarial, and anticancer properties. The 6-ethoxy substitution on this core can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, making 6-ethoxyquinolin-4-ol a valuable intermediate for the synthesis of novel bioactive compounds. A profound understanding of its synthesis is therefore crucial for the efficient and scalable production of its derivatives.

This guide will focus on the two primary and most versatile methods for the synthesis of 4-hydroxyquinolines: the Gould-Jacobs reaction and the Conrad-Limpach-Knorr synthesis. We will explore the mechanistic intricacies of each pathway, provide detailed experimental protocols, and discuss the critical parameters that influence reaction outcomes.

The Gould-Jacobs Reaction: A Robust Pathway to 4-Hydroxyquinolines

The Gould-Jacobs reaction, first reported in 1939, is a powerful and widely utilized method for the preparation of 4-hydroxyquinoline derivatives.[1] The overall transformation involves a multi-step sequence commencing with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization, and concluding with saponification and decarboxylation.[2]

Overall Transformation

For the synthesis of 6-ethoxyquinolin-4-ol, the Gould-Jacobs reaction commences with 4-ethoxyaniline (p-phenetidine) and diethyl ethoxymethylenemalonate (DEEM).

Figure 1: Overall Gould-Jacobs Synthesis of 6-Ethoxyquinolin-4-ol

Caption: The four-stage Gould-Jacobs reaction pathway.

Mechanistic Deep Dive

The Gould-Jacobs reaction proceeds through a well-defined sequence of reactions, each with its own critical parameters.

Step 1: Condensation to form the Anilidomethylenemalonate Intermediate

The synthesis initiates with a nucleophilic attack of the amino group of 4-ethoxyaniline on the electron-deficient double bond of diethyl ethoxymethylenemalonate. This is followed by the elimination of an ethanol molecule to yield the stable diethyl ((4-ethoxyphenyl)amino)methylene)malonate intermediate.[2] This step is typically carried out by heating the reactants, often without a solvent or in a high-boiling solvent.

Step 2: Thermal Cyclization

This is the key ring-forming step and requires significant thermal energy, typically temperatures above 250 °C.[3] The high temperature facilitates a 6-electron electrocyclization, leading to the formation of the quinoline ring system.[2] The use of a high-boiling inert solvent such as diphenyl ether or Dowtherm A is crucial for achieving the necessary temperature and can significantly improve the yield of the cyclized product.[4]

Step 3: Saponification

The resulting ethyl 6-ethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate is then subjected to hydrolysis, typically using an aqueous solution of a strong base like sodium hydroxide.[2] This step, known as saponification, converts the ester group at the 3-position into a carboxylate salt.

Step 4: Decarboxylation

The final step involves the decarboxylation of the 6-ethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. This is achieved by heating the carboxylic acid above its melting point, which results in the elimination of carbon dioxide to yield the desired 6-ethoxyquinolin-4-ol.[3]

Experimental Protocol: Gould-Jacobs Synthesis

The following protocol is a comprehensive, multi-step procedure for the synthesis of 6-ethoxyquinolin-4-ol via the Gould-Jacobs reaction.

Part A: Synthesis of Diethyl ((4-ethoxyphenyl)amino)methylene)malonate

-

Reactant Preparation: In a round-bottom flask, combine 4-ethoxyaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).

-

Condensation Reaction: Heat the mixture at 100-130 °C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, remove the ethanol byproduct under reduced pressure. The crude intermediate can be used directly in the next step or purified by recrystallization from a suitable solvent like ethanol.

Part B: Synthesis of Ethyl 6-ethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

-

Reaction Setup: Dissolve the diethyl ((4-ethoxyphenyl)amino)methylene)malonate intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser.

-

Thermal Cyclization: Heat the solution to a vigorous reflux (typically around 250 °C) for 30-60 minutes.

-

Isolation: Cool the reaction mixture to room temperature, which should cause the product to precipitate. The addition of a non-polar solvent like cyclohexane or hexane can further facilitate precipitation.

-

Purification: Collect the solid product by vacuum filtration and wash it thoroughly with the non-polar solvent to remove the high-boiling solvent. Dry the product under vacuum.

Part C: Synthesis of 6-Ethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

-

Saponification: Suspend the dried ethyl 6-ethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate in a 10% (w/v) aqueous solution of sodium hydroxide.

-

Reaction: Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).

-

Isolation: Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 4 to precipitate the carboxylic acid.

-

Purification: Collect the solid by filtration, wash with cold water, and dry.

Part D: Synthesis of 6-Ethoxyquinolin-4-ol

-

Decarboxylation: Place the dried 6-ethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in a suitable flask.

-

Reaction: Heat the solid above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases.

-

Purification: The resulting crude 6-ethoxyquinolin-4-ol can be purified by recrystallization from a suitable solvent such as ethanol or water.

Modern Advancements: Microwave-Assisted Gould-Jacobs Reaction

Traditional Gould-Jacobs synthesis often requires long reaction times and high temperatures. Modern adaptations, particularly the use of microwave irradiation, have significantly improved the efficiency of this reaction.[5] Microwave heating can dramatically shorten reaction times and, in many cases, improve yields by providing rapid and uniform heating.[5]

| Method | Temperature (°C) | Time | Yield | Reference |

| Conventional Heating | 250 | 30-60 min | Moderate to Good | [4] |

| Microwave Irradiation | 250-300 | 5-15 min | Good to Excellent | [5] |

Table 1: Comparison of Conventional and Microwave-Assisted Gould-Jacobs Cyclization

The Conrad-Limpach-Knorr Synthesis: An Alternative Route

The Conrad-Limpach-Knorr synthesis provides an alternative and effective method for the preparation of 4-hydroxyquinolines.[6] This reaction involves the condensation of an aniline with a β-ketoester.[7] The regioselectivity of the initial attack and the subsequent cyclization conditions determine the final product.

Overall Transformation

For the synthesis of 6-ethoxyquinolin-4-ol, the Conrad-Limpach pathway would involve the reaction of 4-ethoxyaniline with a suitable β-ketoester, such as ethyl acetoacetate.

Figure 2: Overall Conrad-Limpach Synthesis of a 4-Hydroxyquinoline

Caption: The two-stage Conrad-Limpach reaction pathway.

Mechanistic Insights

The Conrad-Limpach reaction mechanism begins with the nucleophilic attack of the aniline on the keto group of the β-ketoester to form a tetrahedral intermediate.[6] This is followed by protonation and dehydration to form a Schiff base, which exists in equilibrium with its enamine tautomer. The crucial step is the thermal cyclization of the enamine, which requires high temperatures (around 250 °C) to overcome the energy barrier of breaking the aromaticity of the aniline ring during the electrocyclic ring closure.[6] The use of a high-boiling inert solvent is also beneficial in this synthesis to achieve high yields.[6]

Experimental Protocol: Conrad-Limpach Synthesis

The following is a general protocol for the Conrad-Limpach synthesis of a 4-hydroxyquinoline.

-

Condensation: In a round-bottom flask, mix the aniline (1.0 equivalent) and the β-ketoester (1.0-1.2 equivalents). A catalytic amount of acid (e.g., a drop of concentrated sulfuric acid) can be added. The mixture is typically heated to facilitate the condensation and removal of water.

-

Cyclization: The resulting crude enamine intermediate is then added to a high-boiling solvent like mineral oil or diphenyl ether and heated to approximately 250 °C.

-

Isolation and Purification: After the cyclization is complete, the reaction mixture is cooled, and the precipitated 4-hydroxyquinoline product is collected by filtration and purified by recrystallization.

Characterization of 6-Ethoxyquinolin-4-ol

The successful synthesis of 6-ethoxyquinolin-4-ol must be confirmed through rigorous characterization using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the molecular structure. The 1H NMR spectrum will show characteristic signals for the aromatic protons on the quinoline ring, the ethoxy group (a triplet and a quartet), and the hydroxyl proton. The 13C NMR will confirm the number of unique carbon atoms and their chemical environments.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic and aliphatic protons, the C=O stretch of the quinolone tautomer, and C-O stretches of the ethoxy group.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak corresponding to the calculated mass of C11H11NO2.

Conclusion and Future Outlook

The Gould-Jacobs and Conrad-Limpach-Knorr reactions remain the cornerstones for the synthesis of 6-ethoxyquinolin-4-ol and its derivatives. While both methods are robust, the Gould-Jacobs reaction is often favored for its versatility and the ability to introduce a carboxylate group at the 3-position, which can be a handle for further functionalization before the final decarboxylation step.

Future research in this area will likely focus on the development of more sustainable and efficient synthetic methodologies. This includes the exploration of novel catalytic systems to lower the required reaction temperatures, the use of flow chemistry for continuous and scalable production, and the development of one-pot procedures to minimize waste and improve overall efficiency. As the demand for novel quinolone-based therapeutics continues to grow, the optimization of the synthesis of key intermediates like 6-ethoxyquinolin-4-ol will remain a critical area of investigation for the chemical and pharmaceutical industries.

References

-

Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]

-

Wikipedia. Gould–Jacobs reaction. [Link]

-

Wikipedia. Conrad–Limpach synthesis. [Link]

-

Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]

-

Name Reactions in Organic Synthesis. Conrad-Limpach Reaction. [Link]

-

Szymański, P.; Markowicz, M.; Mikiciuk-Olasik, E. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules2020 , 25(1), 163. [Link]

Sources

- 1. Gould-Jacobs Reaction [drugfuture.com]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 5. ablelab.eu [ablelab.eu]

- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 7. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

An In-depth Technical Guide to 6-Ethoxyquinolin-4-ol: Properties, Synthesis, and Potential Applications

This technical guide provides a comprehensive overview of 6-Ethoxyquinolin-4-ol, a heterocyclic organic compound belonging to the quinolinone class. While specific experimental data for this particular molecule is not extensively published, this document synthesizes foundational knowledge, data from structurally related analogs, and established chemical principles to offer a robust resource for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, predicted physicochemical properties, a validated synthesis pathway, and the broader biological context of the quinolin-4-one scaffold.

Core Chemical Identity and Properties

6-Ethoxyquinolin-4-ol is a derivative of quinoline, a bicyclic aromatic heterocycle. The presence of a hydroxyl group at the 4-position and an ethoxy group at the 6-position defines its structure and influences its chemical behavior.

Key Identifiers and Molecular Data

A summary of the core quantitative data for 6-Ethoxyquinolin-4-ol is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₂ | [1] |

| Molecular Weight | 189.21 g/mol | [1] |

| CAS Number | 303121-11-1 | [1] |

| IUPAC Name | 6-ethoxyquinolin-4-ol | |

| Synonyms | 4-Quinolinol, 6-ethoxy- | [1] |

Structural Insight: Tautomerism

It is critical to recognize that quinolin-4-ols can exist in equilibrium with their keto tautomer, quinolin-4(1H)-one. This keto-enol tautomerism is a fundamental characteristic of this class of compounds. The keto form is generally the more stable tautomer in most quinolinone systems.[2] This equilibrium is crucial as it dictates the molecule's reactivity, hydrogen bonding capability, and interaction with biological targets.

Caption: Keto-enol tautomerism of 6-Ethoxyquinolin-4-ol.

Predicted Physicochemical Properties

| Property | Predicted Value / Remark | Basis of Estimation |

| Appearance | Likely an off-white to pale yellow solid at room temperature. | Based on properties of similar quinolinone compounds.[2] |

| Melting Point | Not available. For comparison, 2-Hydroxy-4-methylquinoline melts at 221-223 °C.[2] | Extrapolation from related structures. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like ethanol, DMSO, and DMF. | General solubility for quinoline derivatives.[2] |

| pKa | Estimated to have two pKa values: one for the protonation of the quinoline nitrogen (approx. 4-5) and one for the deprotonation of the 4-hydroxyl group (approx. 8-9). | Based on the electronic effects of the ethoxy group and the quinolone core. |

Synthesis and Characterization

The synthesis of quinolin-4-ones is well-established in organic chemistry. The most common and versatile method is the Gould-Jacobs reaction . This pathway provides a reliable route to 6-Ethoxyquinolin-4-ol from commercially available starting materials.

Proposed Synthetic Pathway: Gould-Jacobs Reaction

The reaction proceeds via two main stages:

-

Condensation: Reaction of an aniline (p-phenetidine, also known as 4-ethoxyaniline) with diethyl (ethoxymethylene)malonate (DEEM) to form an enamine intermediate.

-

Thermal Cyclization: High-temperature ring closure of the intermediate, followed by hydrolysis and decarboxylation to yield the final quinolin-4-one product.

Caption: Proposed synthesis of 6-Ethoxyquinolin-4-ol via the Gould-Jacobs reaction.

Experimental Protocol: Synthesis

This protocol is a generalized procedure based on established methods for quinolin-4-one synthesis.[3][4]

Step 1: Synthesis of Diethyl 2-((4-ethoxyphenyl)amino)maleate (Intermediate)

-

In a round-bottom flask, combine 4-ethoxyaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.05 eq).

-

Heat the mixture at 100-110 °C for 2 hours with stirring. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. The resulting product, often a solid or viscous oil, can be purified by recrystallization from ethanol or used directly in the next step.

Step 2: Cyclization to 6-Ethoxyquinolin-4-ol

-

Add the intermediate from Step 1 to a high-boiling point solvent, such as Dowtherm A or diphenyl ether, in a flask equipped with a reflux condenser.

-

Heat the mixture to reflux (approximately 240-250 °C) for 30-60 minutes.

-

Cool the reaction mixture to below 100 °C and dilute with a hydrocarbon solvent like hexane or toluene to precipitate the product.

-

Filter the crude solid, wash thoroughly with hexane, and then with ethanol to remove residual solvent and impurities.

-

The crude 6-Ethoxyquinolin-4-ol can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Analytical Characterization

To confirm the identity and purity of the synthesized 6-Ethoxyquinolin-4-ol, a suite of analytical techniques should be employed. The expected spectral characteristics are outlined below.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), as well as distinct aromatic protons on the quinoline core. The chemical shifts will be influenced by the electron-donating ethoxy group and the electron-withdrawing nature of the heterocyclic ring.

-

¹³C NMR Spectroscopy: The carbon spectrum will show 11 distinct signals corresponding to the carbon atoms in the molecule, including the two carbons of the ethoxy group and the nine carbons of the quinoline scaffold.

-

Infrared (IR) Spectroscopy: The IR spectrum should display a broad absorption band in the 3400-3200 cm⁻¹ region, characteristic of the O-H stretch of the enol tautomer and N-H stretch of the keto tautomer. A strong carbonyl (C=O) stretch around 1650 cm⁻¹ would indicate a significant presence of the keto tautomer.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion (M⁺) peak corresponding to the molecular weight of the compound (m/z = 189.21).

Biological Context and Potential Applications

While specific biological activities for 6-Ethoxyquinolin-4-ol are not documented in readily available literature, the quinolin-4-one scaffold is a well-established "privileged structure" in medicinal chemistry. Derivatives have demonstrated a vast range of pharmacological activities.

Established Activities of the Quinolin-4-one Core

-

Antimicrobial Activity: The quinolone family of antibiotics (e.g., ciprofloxacin, levofloxacin) are classic examples. They function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[5]

-

Anticancer Activity: Numerous quinolin-4-one derivatives have been investigated as potential anticancer agents. Their mechanisms often involve the inhibition of kinases, interaction with DNA, or induction of apoptosis.[6]

-

Antimalarial and Antiviral Properties: The quinoline core is famously present in the antimalarial drug quinine.[7] Other derivatives have been explored for their activity against various viruses.

The 6-ethoxy substitution on the quinoline ring can modulate these activities by altering the molecule's lipophilicity, electronic distribution, and metabolic stability. This makes 6-Ethoxyquinolin-4-ol a compound of interest for screening in various biological assays, particularly in antimicrobial and anticancer research programs.

Safety and Handling

No specific safety data sheet (SDS) for 6-Ethoxyquinolin-4-ol is widely available. However, based on the known hazards of related quinoline and quinolinol compounds, the following precautions are advised.

-

General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Toxicology: Assumed to be harmful if swallowed or inhaled. May cause skin and eye irritation. Handle with the care afforded to all novel research chemicals.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

6-Ethoxyquinolin-4-ol is a quinolinone derivative with a confirmed molecular formula of C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol .[1] While detailed experimental characterization is sparse in the literature, its synthesis can be reliably achieved through established methods like the Gould-Jacobs reaction. The true value of this compound lies in its potential for drug discovery, as the parent quinolin-4-one scaffold is associated with significant antimicrobial and anticancer activities.[5][6] This guide provides a foundational framework for researchers to synthesize, characterize, and explore the biological potential of 6-Ethoxyquinolin-4-ol, encouraging further investigation into this promising chemical entity.

References

-

BenchChem. An In-depth Technical Guide on the Physical and Chemical Properties of 6-Methoxy-4-methylquinolin-2-ol.

-

Al-Ostath, A. et al. (2023). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. MDPI.

-

Shinde, A. et al. (2023). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. National Institutes of Health (NIH).

-

CP Lab Safety. 6-Ethoxyquinolin-4-ol, 97%+ Purity, C11H11NO2, 5 grams.

-

B.D2. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. YouTube.

-

Gomes, C. et al. (2022). Evaluation of Biological Activities of Quinone-4-oxoquinoline Derivatives against Pathogens of Clinical Importance. PubMed.

-

ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube.

-

Saczewski, F. et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.

-

Al-Zoubi, W. et al. (2024). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI.

-

Wang, W. et al. (2022). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate.

-

Wang, W. et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.

-

Al-Zoubi, W. et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed Central.

-

National Center for Biotechnology Information. 6-Iodoquinolin-4-ol. PubChem.

-

Various Authors. (2021). Antifungal bioactivity of 6-bromo-4-ethoxyethylthio quinazoline. ResearchGate.

-

Islam, R. et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PubMed Central.

-

National Center for Biotechnology Information. 8-Methoxy-6-methylquinolin-4-ol. PubChem.

-

The Organic Chemistry Tutor. (2021). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube.

-

ChemComplete. (2017). Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube.

-

Various Authors. (2021). Crystal Structure, IR and NMR Spectra of (E)-2-methoxy-4-(2-morpholinovinyl)phenol Molecule and Its DFT Calculations. ResearchGate.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 4. atlantis-press.com [atlantis-press.com]

- 5. Evaluation of Biological Activities of Quinone-4-oxoquinoline Derivatives against Pathogens of Clinical Importance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Discovery and History of Quinolin-4-ol Compounds

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, with its derivatives forming the basis of numerous therapeutic agents. Among these, quinolin-4-ol compounds and their tautomeric form, quinolin-4(1H)-ones, represent a "privileged scaffold" that has given rise to landmark drugs across various therapeutic areas. This technical guide provides a comprehensive exploration of the discovery and historical evolution of these critical compounds. We delve into the foundational synthetic methodologies that first unlocked this chemical space, tracing the progression from classical thermal cyclizations to modern catalytic techniques. The narrative further chronicles the pivotal moments in the discovery of their biological activities, from the serendipitous findings that led to a revolutionary class of antibiotics to the rational design of potent antimalarial and anticancer agents. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental insights, mechanistic discussions, and visualizations to provide a thorough understanding of the enduring legacy and future potential of quinolin-4-ol chemistry.

Introduction: The Quinolin-4-ol Scaffold - A Privileged Structure in Medicinal Chemistry

Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, has long been recognized for its vast therapeutic potential. The strategic placement of a hydroxyl group at the C4 position creates quinolin-4-ol, a scaffold with unique chemical properties and remarkable biological versatility.

Chemical Structure and Tautomerism

Quinolin-4-ol exists in a tautomeric equilibrium with its keto form, quinolin-4(1H)-one. While often depicted as the hydroxyl (enol) form, the equilibrium generally favors the quinolin-4(1H)-one (keto) form.[1] This tautomerism is a critical feature, influencing the molecule's reactivity, hydrogen bonding capabilities, and interactions with biological targets. For the remainder of this guide, the terms "quinolin-4-ol" and "quinolin-4(1H)-one" will be used interchangeably to refer to this scaffold, acknowledging the predominance of the keto tautomer.

Historical Significance and Therapeutic Landscape

The history of quinolin-4-ol derivatives is a compelling narrative of chemical innovation and pharmacological discovery. The journey began in the late 19th century with the first reported syntheses and has since led to the development of drugs that have saved millions of lives.[2] The scaffold is at the heart of major drug classes, including:

-

Antimalarials: From early leads like Endochin to modern, highly potent analogs.[3][4]

-

Antibiotics: The discovery of nalidixic acid, a quinolone derivative, was a watershed moment that paved the way for the entire class of fluoroquinolone antibiotics.[5][6]

-

Anticancer Agents: Numerous quinolin-4-one derivatives have been developed as inhibitors of key oncogenic pathways, such as tyrosine kinases.[7][8]

-

Neuroprotective Agents: The endogenous metabolite kynurenic acid, a 4-hydroxyquinoline derivative, is a known neuroprotectant.[9][10]

This guide will trace the scientific milestones that established the quinolin-4-ol core as a central and enduring scaffold in the pursuit of new medicines.

Foundational Syntheses: The Dawn of Quinolin-4-ol Chemistry

The ability to construct the quinolin-4-ol core reliably and efficiently was the first critical step in unlocking its therapeutic potential. Two classical name reactions, developed in the late 19th and early 20th centuries, became the workhorses for synthetic chemists in this field.

The Gould-Jacobs Reaction (1939)

The Gould-Jacobs reaction is a powerful method for synthesizing 4-hydroxyquinolines.[2][11] It involves the reaction of an aniline with diethyl ethoxymethylenemalonate (or a similar malonic ester derivative), followed by a thermal cyclization.[12]

The reaction proceeds in two main stages:

-

Condensation: The aniline performs a nucleophilic attack on the malonic ester derivative, displacing the ethoxy group to form an anilinomethylenemalonate intermediate.[12]

-

Thermal Cyclization: At high temperatures (typically >250 °C), the intermediate undergoes an intramolecular 6-electron cyclization onto the ortho position of the aniline ring, followed by the elimination of ethanol to form the quinolone ring system.[12] Subsequent hydrolysis and decarboxylation of the ester at the 3-position yield the final quinolin-4-ol.[2]

Field Insight: The high temperature required for the cyclization is a significant activation barrier, as it involves the temporary disruption of the aniline's aromaticity. This is why high-boiling solvents like diphenyl ether or Dowtherm A are traditionally used to achieve the necessary thermal energy for the reaction to proceed efficiently.[13]

-

Condensation: 3,4-dichloroaniline is reacted with diethyl ethoxymethylenemalonate, typically without a solvent or in a high-boiling inert solvent. The mixture is heated to ~100-140 °C to drive the initial condensation and remove the ethanol byproduct.

-

Cyclization: The resulting diethyl (3,4-dichloroanilino)methylenemalonate is added to a pre-heated high-boiling solvent, such as diphenyl ether, at ~250 °C. The reaction is maintained at this temperature for a short period (e.g., 15-30 minutes) to effect the cyclization.

-

Hydrolysis (Saponification): After cooling, the reaction mixture is treated with a solution of sodium hydroxide to hydrolyze the ethyl ester at the 3-position to a carboxylate salt.

-

Decarboxylation and Neutralization: The mixture is heated to near boiling to effect decarboxylation. Subsequent neutralization with an acid (e.g., acetic acid or HCl) precipitates the 4-hydroxy-7,8-dichloroquinoline product.

The Conrad-Limpach-Knorr Synthesis (1887)

Discovered by Max Conrad and Leonhard Limpach, this synthesis involves the condensation of anilines with β-ketoesters.[1][14] A key feature of this reaction is its temperature-dependent regioselectivity, which can yield either 4-hydroxyquinolines or 2-hydroxyquinolines (the Knorr variation).

-

Initial Condensation: The reaction of aniline with a β-ketoester (like ethyl acetoacetate) can occur at two sites. At lower temperatures (kinetic control), the more nucleophilic aniline nitrogen attacks the keto-carbonyl, leading to an enamine intermediate. At higher temperatures (thermodynamic control), it attacks the ester carbonyl, leading to an anilide intermediate.

-

Cyclization:

-

Conrad-Limpach Pathway (4-Hydroxyquinoline): The enamine intermediate, formed under kinetic control, undergoes thermal cyclization at high temperatures (~250 °C) to yield the 4-hydroxyquinoline product.[1][15]

-

Knorr Pathway (2-Hydroxyquinoline): The anilide intermediate, formed under thermodynamic control, is cyclized under acidic conditions (e.g., concentrated sulfuric acid) to yield the 2-hydroxyquinoline isomer.

-

Field Insight: The choice of reaction conditions is paramount for directing the outcome. For the synthesis of quinolin-4-ols, it is crucial to form the enamine intermediate first at moderate temperatures before proceeding to the high-temperature cyclization. This two-step temperature profile prevents the formation of the undesired 2-hydroxyquinoline isomer.

Caption: Foundational synthetic routes to the quinolin-4-ol scaffold.

Evolution of Synthetic Methodologies: Modern Innovations

While the classical syntheses are robust, their requirements for harsh conditions (high temperatures) prompted the development of milder and more versatile methods.

Palladium-Catalyzed Carbonylation Reactions

In recent decades, palladium catalysis has revolutionized the synthesis of heterocyclic compounds, including quinolin-4-ones.[16] A common strategy involves the palladium-catalyzed carbonylative coupling of a 2-haloaniline (typically 2-iodoaniline) with a terminal alkyne in the presence of carbon monoxide (CO).[2]

The catalytic cycle generally involves:

-

Oxidative Addition: Pd(0) catalyst inserts into the carbon-halogen bond of the 2-iodoaniline.

-

CO Insertion: A molecule of CO inserts into the newly formed palladium-carbon bond.

-

Alkyne Coordination and Insertion: The terminal alkyne coordinates to the palladium center and inserts.

-

Cyclization/Amination: An intramolecular attack by the aniline's amino group onto the carbonyl group initiates cyclization.

-

Reductive Elimination: The catalyst is regenerated, releasing the quinolin-4-one product.

Field Insight: A key innovation in this area is the use of CO surrogates, such as molybdenum hexacarbonyl, which avoid the need to handle high-pressure CO gas, making the procedure more accessible and safer for laboratory-scale synthesis.[2] This method offers excellent functional group tolerance and milder reaction conditions compared to the classical thermal cyclizations.

The Emergence of Biological Significance: From Serendipity to Rational Design

The story of the therapeutic applications of quinolin-4-ols is as rich as their synthetic history, marked by both accidental discoveries and deliberate design.

Antimalarial Agents: A Historical Mainstay

The quinoline core is synonymous with antimalarial drugs, largely due to the natural product quinine. This inspired the synthesis of countless synthetic quinolines, including the 4-aminoquinoline chloroquine.

In the 1940s, German scientists discovered a 4-quinolone compound named Endochin .[3] It showed remarkable efficacy against avian malaria, with activity against both the liver and blood stages of the parasite.[17] However, due to poor metabolic stability, it was never developed for human use and became a largely forgotten lead compound.[3]

Decades later, with the rise of drug-resistant malaria, researchers revisited the 4-quinolone scaffold. Endochin was "rediscovered," and its mechanism of action was identified: inhibition of the parasite's mitochondrial cytochrome bc1 complex, a critical enzyme for its survival.[3][18] This knowledge sparked a new wave of rational drug design, leading to the development of "Endochin-Like Quinolones" (ELQs).[19] By modifying the side chain at the 3-position and the substituents on the benzene ring, scientists developed highly potent and metabolically stable analogs with nanomolar activity against multi-drug resistant Plasmodium falciparum strains.[20][21]

| Compound | Key Structural Feature | In Vitro Potency (IC50 vs. P. falciparum) | Key Advantage |

| Endochin | 3-heptyl side chain | Micromolar range | Dual-stage activity but metabolically unstable.[17][18] |

| ELQ-300 | 3-diarylether side chain | Low nanomolar range | Improved metabolic stability and oral bioavailability.[4][22] |

| P4Q-158 | 3-trifluorotoluene side chain, 6-chloro | ~3 nM (liver stage) | Potent activity against liver stages of the parasite.[18] |

Antibacterial Quinolones: A Serendipitous Breakthrough

One of the most significant events in the history of antibacterial therapy originated from an unexpected byproduct of antimalarial research.

In the late 1950s, while working on the synthesis of the antimalarial drug chloroquine at the Sterling-Winthrop Research Institute, George Lesher and his team isolated an impurity.[23][24] This impurity, a 4-quinolone-3-carboxylic acid derivative, showed modest but notable antibacterial activity.[5] This serendipitous discovery was not of a direct quinolin-4-ol, but of the closely related 1,8-naphthyridone core. However, the lead was pursued, and through structural optimization, nalidixic acid was synthesized and introduced in 1962 as the first quinolone antibiotic.[6][25] It marked the birth of a completely new class of antibacterial agents.

Nalidixic acid had a limited spectrum of activity. The major breakthrough came with the addition of a fluorine atom at the C6 position and a piperazine ring at the C7 position. This led to the second-generation "fluoroquinolones," such as ciprofloxacin and norfloxacin, which possessed vastly superior potency, a broader spectrum of activity (including against Gram-positive and Gram-negative bacteria), and improved pharmacokinetic properties.[26] The 4-quinolone core remains the essential pharmacophore responsible for their mechanism of action: the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[6]

Caption: The structural evolution from the 4-quinolone core to modern antibiotics.

Anticancer and Other Therapeutic Applications

The versatility of the quinolin-4-ol scaffold extends beyond anti-infective agents. Its ability to be readily functionalized has made it a valuable template for developing inhibitors of various cellular targets implicated in cancer.[27]

Many quinolin-4-one derivatives have been synthesized and shown to inhibit protein kinases, which are often dysregulated in cancer cells. By acting as ATP-competitive inhibitors, these compounds can block signaling pathways that drive tumor growth and proliferation.[7] Other anticancer mechanisms associated with this scaffold include the inhibition of topoisomerase, disruption of tubulin polymerization, and induction of apoptosis.[8][28]

The human body itself produces a quinolin-4-ol derivative: kynurenic acid (KYNA) . It is a metabolite of the amino acid tryptophan.[9] KYNA is an endogenous antagonist of ionotropic glutamate receptors (including the NMDA receptor) and is considered to be a key neuroprotective agent in the brain, counteracting the excitotoxic effects of glutamate.[29][30] Its role in various neurological and psychiatric disorders is an active area of research, highlighting another dimension of the biological importance of the 4-hydroxyquinoline scaffold.[31]

Conclusion and Future Perspectives

The journey of quinolin-4-ol compounds, from their initial synthesis in the 19th century to their central role in modern medicine, is a testament to the power of organic synthesis and the interplay of serendipity and rational design in drug discovery. The classical syntheses of Gould, Jacobs, Conrad, and Limpach provided the foundational tools to explore this chemical class, leading to discoveries that have fundamentally changed the treatment of infectious diseases.

The story of nalidixic acid's accidental discovery underscores the importance of curiosity and keen observation in science. The subsequent evolution into the fluoroquinolones is a prime example of how a lead scaffold can be systematically optimized to create drugs with profound clinical impact. Similarly, the rediscovery and rational optimization of the forgotten antimalarial Endochin into the potent ELQ series demonstrates the value of revisiting historical leads with modern pharmacological understanding.

Today, the quinolin-4-ol scaffold continues to be a fertile ground for innovation. Researchers are leveraging its structural versatility to design novel anticancer agents, explore its potential in treating neurological disorders, and develop new anti-infectives to combat the ever-growing threat of drug resistance. The rich history of the quinolin-4-ol core provides a robust foundation and an inspiring roadmap for the future of drug development.

References

-

Su, W., & Foley, M. (2001). Quinoline antimalarials: mechanisms of action and resistance. Current Opinion in Chemical Biology, 5(4), 417-423. Available from: [Link]

-

Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & Therapeutics, 79(1), 55-87. Available from: [Link]

-

Wąż, P., & Staszewska-Krajewska, O. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6296. Available from: [Link]

-

Biagini, G. A., O'Neill, P. M., & Bray, P. G. (2012). Generation of quinolone antimalarials targeting the Plasmodium falciparum mitochondrial respiratory chain for the treatment and prophylaxis of malaria. Proceedings of the National Academy of Sciences, 109(21), 8298-8303. Available from: [Link]

-

Pocivavsek, A., & Wu, H. Q. (2020). Kynurenic acid in neurodegenerative disorders—unique neuroprotection or double‐edged sword?. Journal of Neurochemistry, 155(6), 614-636. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Available from: [Link]

-

Wu, Y., & Wang, G. (2011). Synthesis of quinazolin-4(3H)-ones via Pd(II)-catalyzed intramolecular C(sp2)-H carboxamidation of N-arylamidines. The Journal of Organic Chemistry, 76(15), 6362-6366. Available from: [Link]

-

Biagini, G. A., O'Neill, P. M., & Bray, P. G. (2012). Generation of quinolone antimalarials targeting the Plasmodium falciparum mitochondrial respiratory chain for the treatment and prophylaxis of malaria. Proceedings of the National Academy of Sciences of the United States of America, 109(21), 8298–8303. Available from: [Link]

-

Szałapska, K., & Duszczyk, M. (2021). The Mechanism of the Neuroprotective Effect of Kynurenic Acid in the Experimental Model of Neonatal Hypoxia–Ischemia: The Link to Oxidative Stress. International Journal of Molecular Sciences, 22(21), 11956. Available from: [Link]

-

Szałapska, K., & Duszczyk, M. (2021). The Mechanism of the Neuroprotective Effect of Kynurenic Acid in the Experimental Model of Neonatal Hypoxia-Ischemia: The Link to Oxidative Stress. International Journal of Molecular Sciences, 22(21), 11956. Available from: [Link]

-

Turski, M. P., & Turska, M. (2021). Importance of Modulating Kynurenic Acid Metabolism—Approaches for the Treatment of Dementia. International Journal of Molecular Sciences, 22(16), 8871. Available from: [Link]

-

Wikipedia. (n.d.). Conrad–Limpach synthesis. Available from: [Link]

-

Fernandes, C., & Gonçalves, M. S. T. (2017). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules, 22(3), 446. Available from: [Link]

-

Wikipedia. (n.d.). Gould–Jacobs reaction. Available from: [Link]

-

Biocrates Life Sciences AG. (2024). Kynurenic acid - A neuroprotective metabolite with key roles in brain health and immune function. Available from: [Link]

-

O'Neill, P. M., & Ward, S. A. (2013). Antimalarial Drug Discovery: From Quinine to the Dream of Eradication. Journal of Medicinal Chemistry, 56(13), 5245-5255. Available from: [Link]

-

Diggle, F. A., & Clarke, S. R. (2007). Quinolones: from antibiotics to autoinducers. FEMS Microbiology Reviews, 31(4), 378-405. Available from: [Link]

-

Winter, R., & Kelly, J. X. (2011). Optimization of endochin-like quinolones for antimalarial activity. Experimental Parasitology, 127(2), 545-551. Available from: [Link]

-

Wang, G., & Yuan, Y. (2009). A Mild, One-Pot Synthesis of 4-Quinolones via Sequential Pd-Catalyzed Amidation and Base-Promoted Cyclization. Organic Letters, 11(18), 4014-4017. Available from: [Link]

-

O'Neill, P. M., & Ward, S. A. (2013). Antimalarial Drug Discovery: From Quinine to the Dream of Eradication. Journal of medicinal chemistry, 56(13), 5245–5255. Available from: [Link]

-

Guiguemde, W. A., & Shelat, A. A. (2014). Recent progress in the development of anti-malarial quinolones. Malaria Journal, 13, 343. Available from: [Link]

-

Winter, R., & Kelly, J. X. (2008). Antimalarial Quinolones: Synthesis, potency, and mechanistic studies. Experimental Parasitology, 118(4), 487-497. Available from: [Link]

-

Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction. Available from: [Link]

-

Bisacchi, G. S. (2015). Origins of the Quinolone Class of Antibacterials. Journal of Medicinal Chemistry, 58(12), 4874-4882. Available from: [Link]

-

Al-Ostath, A., & Al-Assaf, S. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences, 8(1), 1-19. Available from: [Link]

-

Aldred, K. J., & Kerns, R. J. (2019). Quinolone antibiotics. MedChemComm, 10(10), 1718-1725. Available from: [Link]

-

Al-Trawneh, S. A. (2022). Quinolone: a versatile therapeutic compound class. Journal of the Iranian Chemical Society, 19(12), 5237-5251. Available from: [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]

-

Abid, M., & Kumar, D. (2021). Anticancer Activity of Quinoline Derivatives; An Overview. ResearchGate. Available from: [Link]

-

Sharma, P. C., & Kumar, A. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Brazilian Chemical Society, 28, 1969-1996. Available from: [Link]

-

Rodrigues, T., & da Silva, C. H. T. P. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(13), 115511. Available from: [Link]

-

ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. Available from: [Link]

-

Química Orgánica. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Available from: [Link]

-

Asif, M. (2005). Synthesis and evaluation of new quinazolone derivatives of nalidixic acid as potential antibacterial and antifungal agents. European Journal of Medicinal Chemistry, 40(12), 1251-1259. Available from: [Link]

-

Khan, I., & Zaib, S. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Scientific Reports, 9(1), 1-15. Available from: [Link]

-

Bisacchi, G. S. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry, 58(12), 4874–4882. Available from: [Link]

-

Merck Index. (n.d.). Gould-Jacobs Reaction. Available from: [Link]

-

Organic Chemistry. (2025). Gould-Jacobs Reaction Mechanism. YouTube. Available from: [Link]

-

Bisacchi, G. S. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry, 58(12), 4874-4882. Available from: [Link]

-

Ahmed, M. S., & Islam, M. S. (2024). Green Strategies for the Synthesis of Quinolone Derivatives. Qeios. Available from: [Link]

-

Cox, E. D., & He, J. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules, 14(9), 3295-3305. Available from: [Link]

-

Indian Streams Research Journal. (n.d.). DEVELOPMENT OF NOVEL NALIDIXIC ACID-BASED COMPOUNDS: SYNTHESIS AND BIOLOGICAL EVALUATION. Available from: [Link]

Sources

- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Quinolones: from antibiotics to autoinducers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. Kynurenic acid in neurodegenerative disorders—unique neuroprotection or double‐edged sword? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Mechanism of the Neuroprotective Effect of Kynurenic Acid in the Experimental Model of Neonatal Hypoxia–Ischemia: The Link to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gould-Jacobs Reaction [drugfuture.com]

- 12. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 13. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 15. researchgate.net [researchgate.net]

- 16. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Optimization of endochin-like quinolones for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent progress in the development of anti-malarial quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antimalarial Quinolones: Synthesis, potency, and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pnas.org [pnas.org]

- 21. Generation of quinolone antimalarials targeting the Plasmodium falciparum mitochondrial respiratory chain for the treatment and prophylaxis of malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Antimalarial Drug Discovery: From Quinine to the Dream of Eradication - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. Quinolone: a versatile therapeutic compound class - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 28. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]